Merocil

Description

Structure

3D Structure

Properties

CAS No. |

143413-72-3 |

|---|---|

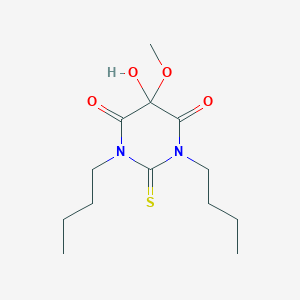

Molecular Formula |

C13H22N2O4S |

Molecular Weight |

302.39 g/mol |

IUPAC Name |

1,3-dibutyl-5-hydroxy-5-methoxy-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C13H22N2O4S/c1-4-6-8-14-10(16)13(18,19-3)11(17)15(12(14)20)9-7-5-2/h18H,4-9H2,1-3H3 |

InChI Key |

WUYOSDQTOAOHAL-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C(C(=O)N(C1=S)CCCC)(O)OC |

Canonical SMILES |

CCCCN1C(=O)C(C(=O)N(C1=S)CCCC)(O)OC |

Other CAS No. |

143413-72-3 |

Synonyms |

merocil N,N'-dibutyl-4,5-dihydro-5-hydroxy-5-methoxy-4-oxo-2-thiouracil |

Origin of Product |

United States |

Foundational & Exploratory

"Merocil": A Brand Name for the Antibiotic Meropenem, Not a Distinct Compound

Initial research indicates that "Merocil" is a brand name for the antibiotic meropenem and not a separate, novel compound. Multiple pharmaceutical and medical information websites in regions like Bangladesh list "this compound" as a product containing meropenem.[1][2][3][4][5][6][7][8] Therefore, a technical guide on the mechanism of action of "this compound" is, in fact, a guide to the mechanism of the well-established carbapenem antibiotic, meropenem.

Meropenem is a broad-spectrum, beta-lactam antibiotic used to treat a variety of severe bacterial infections.[1][2][4][5] These infections include pneumonia, urinary tract infections, intra-abdominal infections, skin and soft tissue infections, meningitis, and sepsis.[1][2][4][6] It is effective against both Gram-positive and Gram-negative bacteria.[2][4][5]

There is a distinct, unrelated compound also referred to as "this compound (C1)" in some cancer research, described as a photoproduct of Merocyanine 540 with antitumor properties.[9][10] This compound's mechanism, involving the generation of reactive oxygen species to induce apoptosis in cancer cells, is entirely different from the antibacterial action of meropenem.[9] For the purpose of this guide, which specifies a focus on bacterial cell walls, all subsequent information will pertain to meropenem, the active ingredient in the antibiotic product "this compound."

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Meropenem, the active component of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][11] This action is characteristic of beta-lactam antibiotics. The process involves several key steps:

-

Penetration of the Bacterial Cell: Meropenem must first penetrate the outer layers of the bacterial cell to reach its target. It is capable of entering the cell walls of a wide range of bacteria.[4][5]

-

Binding to Penicillin-Binding Proteins (PBPs): Once inside the periplasmic space, meropenem covalently binds to and inactivates penicillin-binding proteins (PBPs).[2][3][4][11] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

-

Inhibition of Peptidoglycan Synthesis: Peptidoglycan is a crucial polymer that forms the structural mesh of the bacterial cell wall, providing it with rigidity and protecting the cell from osmotic lysis. By inhibiting the transpeptidation step that cross-links the peptide chains of the peptidoglycan backbone, meropenem effectively halts cell wall construction.[11][12]

-

Bacterial Cell Lysis: The inhibition of cell wall synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins and murein hydrolases), leads to a weakened cell wall.[11][12] This structural failure results in cell lysis and death, accounting for the bactericidal nature of the antibiotic.[1][2][5]

A key advantage of meropenem is its high stability against most beta-lactamases, which are enzymes produced by some bacteria to inactivate beta-lactam antibiotics.[2][4] This resistance allows it to be effective against many multi-drug resistant bacterial strains.[2]

Quantitative Data on Meropenem (this compound)

The efficacy of an antibiotic is often quantified by its minimum inhibitory concentration (MIC) against various pathogens. While specific MIC50 and MIC90 data for "this compound" are not available in the search results, this information is widely published for its active ingredient, meropenem, in clinical microbiology literature. For the purposes of this guide, a representative table would be constructed from such established sources.

| Parameter | Value | Pathogen(s) | Source |

| MIC50 | (Data not available in search results) | e.g., E. coli, P. aeruginosa, S. aureus | Clinical Microbiology Literature |

| MIC90 | (Data not available in search results) | e.g., E. coli, P. aeruginosa, S. aureus | Clinical Microbiology Literature |

| PBP Binding Affinity (IC50) | (Data not available in search results) | Specific PBPs (e.g., PBP2, PBP3) | Biochemical Assay Literature |

Note: This table is a template. The search results did not provide specific quantitative values for MICs or PBP binding affinities for this compound/meropenem.

Experimental Protocols

Detailed experimental protocols for determining the mechanism of action of a beta-lactam antibiotic like meropenem are standardized in the field of microbiology and pharmacology.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This experiment determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

-

Bacterial Culture: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Standardization: The bacterial suspension is diluted to a standard concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Serial Dilution: A series of twofold dilutions of meropenem are prepared in broth in the wells of a microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of meropenem in which there is no visible turbidity (bacterial growth).

Protocol 2: Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay measures the affinity of meropenem for its target PBPs.

-

Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed to prepare a cell membrane fraction rich in PBPs.

-

Bocillin FL Labeling: A fluorescently labeled penicillin, Bocillin FL, is used as a reporter. It binds to the same active sites on PBPs as other beta-lactams.

-

Competition: The membrane preparation is incubated with varying concentrations of meropenem prior to the addition of a fixed concentration of Bocillin FL.

-

SDS-PAGE: The reaction is stopped, and the membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: The gel is imaged using a fluorescence scanner. The bands corresponding to the PBPs will show decreased fluorescence in the presence of competing meropenem.

-

Quantification: The intensity of the fluorescent bands is quantified. The concentration of meropenem that inhibits 50% of the Bocillin FL binding (IC50) is calculated for each PBP, representing its binding affinity.

Visualizations

Mechanism of Action Pathway

Caption: Mechanism of this compound (Meropenem) on the bacterial cell wall.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. bissoy.com [bissoy.com]

- 2. buydox.com [buydox.com]

- 3. This compound : Uses, Side Effects, Interactions, Dosage and more | Meds BD | Meds BD [medsbd.com]

- 4. This compound 1 gm/vial | MedEasy [medeasy.health]

- 5. ALLITES LIFE SCIENCES [allites.in]

- 6. This compound 1 GM | Radiant Pharmaceuticals Ltd. | Order Online - OsudPotro [osudpotro.com]

- 7. welfarebd.com [welfarebd.com]

- 8. This compound 500 MG | Radiant Pharma | Order Online - OsudPotro [osudpotro.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. publications.aap.org [publications.aap.org]

- 12. scribd.com [scribd.com]

chemical structure and properties of Meropenem

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meropenem is a broad-spectrum carbapenem antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic species.[1][2] Its stability against many serine-based β-lactamases makes it a critical tool in the treatment of severe and complex infections, particularly those caused by multidrug-resistant pathogens. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action of meropenem, tailored for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure and Stereochemistry

Meropenem is a synthetic, ultra-broad-spectrum, injectable antibiotic of the carbapenem class. Its chemical structure is characterized by a carbapenem core, which consists of a fused β-lactam ring and a five-membered ring containing a double bond.[3]

The IUPAC name for meropenem is (4R,5S,6S)-3-{[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[3] The molecule possesses six defined stereocenters, contributing to its specific biological activity.[3] A key structural feature is the 1-β-methyl group on the carbapenem nucleus, which confers stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with a DHP-I inhibitor like cilastatin.[2] The pyrrolidine side chain at position C3 plays a crucial role in its broad spectrum of activity and potent inhibition of penicillin-binding proteins (PBPs).[3]

Meropenem is commercially available as a trihydrate, a white to pale yellow crystalline powder.[4]

Physicochemical Properties

A summary of the key physicochemical properties of meropenem is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₅N₃O₅S | [3] |

| Molecular Weight | 383.46 g/mol | [3] |

| pKa | 2.9 (carboxylic acid), 7.4 (pyrrolidine amine) | [5] |

| Solubility | Sparingly soluble in water (approximately 5 mg/mL in PBS, pH 7.2), very slightly soluble in ethanol, and practically insoluble in acetone and ether. | [6][7] |

| LogP | -1.39 | [8] |

Stability: Meropenem's stability in solution is a critical factor for its clinical administration. It is susceptible to hydrolytic degradation of its β-lactam ring.[5] Stability is influenced by temperature, pH, and the concentration of the solution. Reconstituted solutions are more stable at refrigerated temperatures (2-8 °C) compared to room temperature.[9] The optimal pH for stability is around 6.0.[5] Degradation is also more rapid at higher concentrations.[9]

Pharmacokinetic Properties

The pharmacokinetic profile of meropenem is characterized by its intravenous administration, good tissue penetration, and primary elimination via the kidneys.

| Parameter | Value | Reference(s) |

| Absorption | Administered intravenously, resulting in 100% bioavailability. | [3] |

| Distribution | ||

| Volume of Distribution (Vd) | 15-20 L in adults | [10] |

| Protein Binding | Approximately 2% | [3] |

| Metabolism | Metabolized to a single, inactive, open β-lactam ring metabolite. | [8] |

| Excretion | ||

| Elimination Half-life (t½) | Approximately 1 hour in adults with normal renal function. | [3] |

| Primary Route | Renal excretion, with about 70% of the dose recovered as unchanged drug in the urine. | [8] |

Mechanism of Action

Meropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of meropenem is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[2][11] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

The process of peptidoglycan synthesis and the inhibitory action of meropenem can be visualized as follows:

Caption: Inhibition of Bacterial Cell Wall Synthesis by Meropenem.

Meropenem readily penetrates the outer membrane of Gram-negative bacteria and has a high affinity for multiple PBPs.[11] In Escherichia coli and Pseudomonas aeruginosa, it binds most strongly to PBP2 and PBP3, while in Staphylococcus aureus, its primary targets are PBP1, PBP2, and PBP4.[11][12] By covalently binding to the active site of these enzymes, meropenem blocks the transpeptidation reaction, which is the final step in cross-linking the peptide side chains of the peptidoglycan strands.[2] This inhibition leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death.

Experimental Protocols

Determination of Physicochemical Properties

Solubility Determination: The solubility of meropenem can be determined using the shake-flask method. An excess amount of meropenem powder is added to a known volume of a specific solvent (e.g., phosphate-buffered saline at a defined pH). The suspension is then agitated in a constant temperature water bath until equilibrium is reached. After equilibration, the suspension is filtered, and the concentration of meropenem in the filtrate is determined by a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]

pKa Determination by Potentiometric Titration: The acid dissociation constants (pKa) of meropenem can be determined by potentiometric titration. A standard solution of meropenem is prepared in purified water. The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter. The titration is also performed with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pKa values are determined from the inflection points of the resulting titration curves.[6]

Stability-Indicating HPLC Method

The chemical stability of meropenem in various solutions can be assessed using a stability-indicating HPLC method. A typical experimental workflow is outlined below.

Caption: Workflow for Meropenem Stability Testing using HPLC.

A validated HPLC method for meropenem typically involves the following:

-

Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][13]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM monosodium phosphate) and an organic modifier (e.g., methanol or acetonitrile), with the pH adjusted to an acidic value (e.g., pH 3.0). A common composition is a ratio of 80:20 (v/v) buffer to methanol.[13]

-

Flow Rate: Typically around 1.0 to 1.5 mL/min.[14]

-

Detection: UV detection at a wavelength of approximately 298 nm.[13][14]

-

Sample Preparation: Meropenem solutions are prepared in the desired diluent at specific concentrations. At various time points, aliquots are withdrawn, diluted if necessary with the mobile phase, and injected into the HPLC system.

-

Forced Degradation: To ensure the method is stability-indicating, forced degradation studies are performed by subjecting meropenem solutions to stress conditions such as acid, base, oxidation, heat, and light.[6][14] The method should be able to resolve the intact meropenem peak from any degradation product peaks.

Pharmacokinetic Studies

In Vivo Pharmacokinetic Study in a Rat Model: Pharmacokinetic parameters of meropenem can be evaluated in an animal model, such as Sprague-Dawley rats.

-

Animal Preparation: Male Sprague-Dawley rats are cannulated in the jugular vein for blood sampling.

-

Dosing: Meropenem is administered intravenously at a specific dose (e.g., 20 mg/kg).[15]

-

Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 5, 15, 30, 60, 90, 120, and 180 minutes). Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of meropenem are quantified using a validated bioanalytical method, typically LC-MS/MS or HPLC-UV.[1][3]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine parameters such as elimination half-life (t½), volume of distribution (Vd), clearance (CL), and area under the concentration-time curve (AUC).[16]

Determination of Plasma Protein Binding by Ultrafiltration: The extent of meropenem binding to plasma proteins can be determined by ultrafiltration.

-

Sample Preparation: Meropenem is spiked into blank plasma at various concentrations.

-

Ultrafiltration: The plasma samples are placed in centrifugal ultrafiltration devices with a specific molecular weight cutoff membrane (e.g., 10 kDa). The devices are then centrifuged at a controlled temperature and speed to separate the protein-free ultrafiltrate from the protein-bound drug.

-

Analysis: The concentration of meropenem in the ultrafiltrate (unbound drug concentration) and the total concentration in the plasma are determined by a validated analytical method.

-

Calculation: The percentage of protein binding is calculated using the formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100.[17]

Conclusion

Meropenem remains a cornerstone in the management of severe bacterial infections due to its broad spectrum of activity, favorable pharmacokinetic profile, and stability against many β-lactamases. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is essential for its optimal use and for the development of future antibacterial agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important antibiotic.

References

- 1. Determination of meropenem in plasma by high-performance liquid chromatography and a microbiological method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. wjpls.org [wjpls.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination and pharmacokinetic study of meropenem in rat bile using on-line microdialysis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. op.niscpr.res.in [op.niscpr.res.in]

- 15. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 16. Defining Exposure Predictors of Meropenem That Are Associated with Improved Survival for Severe Bacterial Infection: A Preclinical PK/PD Study in Sepsis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Merocil (Meropenem): An In-depth Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merocil, a parenteral carbapenem antibiotic containing meropenem, exhibits a broad spectrum of potent bactericidal activity against a wide range of gram-negative pathogens. Its efficacy stems from its ability to penetrate the outer membrane of gram-negative bacteria and inhibit essential enzymes involved in cell wall synthesis, leading to cell lysis and death.[1][2][3] This technical guide provides a comprehensive overview of this compound's activity against clinically relevant gram-negative bacteria, details the experimental protocols for susceptibility testing, and illustrates its mechanism of action through a detailed signaling pathway.

Mechanism of Action

Meropenem, the active component of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] This process is critical for maintaining the structural integrity of the bacterium, especially in the hypotonic environment of the host. The primary molecular targets of meropenem are high-molecular-weight penicillin-binding proteins (PBPs).[1][2][4]

In gram-negative bacteria, meropenem traverses the outer membrane through porin channels to reach the periplasmic space where the PBPs are located.[5] It demonstrates a high affinity for PBP2 and PBP3 in Escherichia coli and Pseudomonas aeruginosa.[1][5][6] By binding to these enzymes, meropenem blocks their transpeptidase activity, which is essential for the cross-linking of peptidoglycan chains, a key component of the bacterial cell wall.[1][7] This inhibition leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death.[1][7]

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Caption: Mechanism of this compound (Meropenem) action against gram-negative bacteria.

In Vitro Spectrum of Activity

This compound demonstrates potent in vitro activity against a broad array of clinically significant gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for meropenem against key pathogens. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: Meropenem MICs for Enterobacterales

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 0.03 - 0.25 | 0.06 - 0.25 | ≤0.03 - >32 |

| Klebsiella pneumoniae | 0.06 - 0.125 | 0.125 - 1 | ≤0.03 - >32 |

| Enterobacter cloacae complex | 0.06 | 0.25 | ≤0.03 - >32 |

| Serratia marcescens | 0.12 | 1 | ≤0.03 - >32 |

| Proteus mirabilis | 0.12 | 0.25 | ≤0.03 - 8 |

Note: Data compiled from multiple surveillance studies. MIC values can vary based on geographic location and resistance mechanisms.[8][9][10][11][12]

Table 2: Meropenem MICs for Non-fermenting Gram-Negative Bacilli

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | 0.5 - 1 | 2 - 4.8 | 0.25 - >32 |

| Acinetobacter baumannii complex | 1 - 2 | 8 - 16 | ≤0.12 - >64 |

Note: Higher MICs are often observed in A. baumannii and multidrug-resistant P. aeruginosa isolates.[6][13][14][15][16]

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of bacteria to antimicrobial agents are crucial for guiding therapeutic decisions and monitoring resistance trends. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[17][18][19]

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[20][21][22]

Protocol:

-

Preparation of Antimicrobial Solutions: A series of twofold dilutions of meropenem is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation: The microtiter plates containing the serially diluted meropenem are inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of meropenem that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is considered a reference method for susceptibility testing.[23][24]

Protocol:

-

Preparation of Agar Plates: A series of agar plates containing twofold dilutions of meropenem incorporated into Mueller-Hinton agar are prepared.

-

Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to yield a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation: The surface of each agar plate is spot-inoculated with the bacterial suspension using a multipoint inoculator.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of meropenem at which there is no growth, a faint haze, or one or two isolated colonies.

Experimental Workflow: Susceptibility Testing

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

This compound (meropenem) remains a cornerstone in the treatment of serious infections caused by gram-negative bacteria due to its potent bactericidal activity and broad spectrum of coverage. A thorough understanding of its mechanism of action and the in vitro susceptibility of target pathogens is essential for its appropriate and effective clinical use. Standardized susceptibility testing methodologies are critical for guiding therapy and for ongoing surveillance of resistance patterns to ensure the continued efficacy of this important antimicrobial agent.

References

- 1. What is the mechanism of Meropenem? [synapse.patsnap.com]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Meropenem [pdb101.rcsb.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Cellular and molecular aspects of drugs of the future: meropenem - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Penetration of meropenem in gram-negative bacilli. Differences in activity with imipenem] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Meropenem against Pseudomonas aeruginosa, Including Antibiotic-Induced Morphological Changes and Endotoxin-Liberating Effects - ProQuest [proquest.com]

- 7. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. The Evaluation of Meropenem Dosing Regimens Against ESBL-Producing Escherichia coli in ICU Patients Using Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Meropenem-Vaborbactam Activity against Carbapenem-Resistant Enterobacterales Isolates Collected in U.S. Hospitals during 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Meropenem-Vaborbactam Activity against U.S. Multidrug-Resistant Enterobacterales Strains, Including Carbapenem-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bactericidal activity of meropenem against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. journals.asm.org [journals.asm.org]

- 17. clsi.staging.fynydd.com [clsi.staging.fynydd.com]

- 18. Comparison of Meropenem MICs and Susceptibilities for Carbapenemase-Producing Klebsiella pneumoniae Isolates by Various Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iacld.com [iacld.com]

- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 21. rr-asia.woah.org [rr-asia.woah.org]

- 22. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. Comparison of sensititre broth microdilution and agar dilution susceptibility testing techniques for meropenem to determine accuracy, reproducibility, and predictive values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rr-asia.woah.org [rr-asia.woah.org]

The Discovery and Synthesis of Carbapenem Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of antibacterial activity among all antimicrobial agents. Their discovery and subsequent development have been pivotal in the fight against multidrug-resistant bacterial infections. This technical guide provides an in-depth exploration of the discovery of the first carbapenem, thienamycin, and the synthetic strategies that led to the development of clinically useful carbapenem antibiotics.

Discovery of Thienamycin: The First Carbapenem

In 1976, researchers at Merck Sharp & Dohme Research Laboratories discovered a novel β-lactam antibiotic from the fermentation broth of the soil bacterium Streptomyces cattleya.[1][2][3] This compound, named thienamycin, exhibited exceptional potency against a wide range of Gram-positive and Gram-negative bacteria, including those resistant to other β-lactam antibiotics.[1][3]

Thienamycin's structure was elucidated in 1979, revealing a unique carbapenem core: a bicyclic system where the thiazolidine ring of penicillin is replaced by a pyrroline ring, and a carbon atom substitutes the sulfur atom at position 1.[1] A key structural feature is the trans-configured hydroxyethyl side chain at position 6, which confers resistance to hydrolysis by most bacterial β-lactamases.[3]

However, thienamycin's inherent chemical instability, particularly in concentrated solutions and at physiological pH, posed a significant challenge for its clinical development.[1][4][5] This instability is primarily due to the primary amine of the cysteamine side chain, which can react with the β-lactam ring of another thienamycin molecule.[4]

Isolation of Thienamycin from Streptomyces cattleya

The isolation of thienamycin from fermentation broths proved to be a difficult task due to its instability.[1] The process involved a multi-step purification procedure to obtain the compound in a reasonably pure form.

Experimental Protocol: Isolation of Thienamycin

This protocol is a composite of described methods for the isolation of thienamycin from Streptomyces cattleya fermentation broth.

Materials:

-

Fermentation broth of Streptomyces cattleya

-

Dowex 50 cation exchange resin

-

Dowex 1 anion exchange resin

-

Bio-Gel P2 size-exclusion chromatography resin

-

XAD-2 non-ionic polymeric adsorbent resin

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

-

Deionized water

-

Appropriate buffers

Procedure:

-

Clarification of Fermentation Broth: Centrifuge the fermentation broth to remove mycelia and other solid materials.

-

Cation Exchange Chromatography (Capture):

-

Adjust the pH of the clarified broth to neutral (pH 7.0).

-

Apply the broth to a column packed with Dowex 50 cation exchange resin (H+ form).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute thienamycin using a suitable buffer, such as a dilute ammonium hydroxide solution.

-

-

Anion Exchange Chromatography (Impurity Removal):

-

Pass the eluate from the Dowex 50 column through a column of Dowex 1 anion exchange resin (Cl- form) to remove acidic impurities.

-

-

Second Cation Exchange Chromatography (Concentration):

-

Acidify the flow-through from the Dowex 1 column and re-apply it to a Dowex 50 column.

-

Elute the bound thienamycin with a gradient of increasing ionic strength or pH.

-

-

Size-Exclusion Chromatography (Desalting and Further Purification):

-

Apply the concentrated thienamycin fraction to a Bio-Gel P2 column.

-

Elute with deionized water to separate thienamycin from salts and other small molecules.

-

-

Adsorption Chromatography (Final Purification and Desalting):

-

Apply the Bio-Gel P2 eluate to a column packed with XAD-2 resin.

-

Wash the column with deionized water.

-

Elute the purified thienamycin with a mixture of water and a polar organic solvent (e.g., acetone or methanol).

-

-

Lyophilization: Lyophilize the purified eluate to obtain thienamycin as a solid.

Biosynthesis of Thienamycin

The biosynthesis of thienamycin in Streptomyces cattleya follows a distinct pathway compared to classical β-lactams like penicillins and cephalosporins.[2] The biosynthetic gene cluster for thienamycin has been identified and characterized, providing insights into the enzymatic steps involved.[2] The pathway begins with the condensation of malonyl-CoA and glutamate-5-semialdehyde to form the pyrroline ring.[2] The β-lactam ring is subsequently formed by a β-lactam synthetase.[2] The characteristic hydroxyethyl side chain is derived from two successive methyl transfers from S-adenosyl methionine.[2]

Total Synthesis of Thienamycin

The chemical instability of thienamycin and the low titers from fermentation spurred significant efforts in its total synthesis. The first asymmetric total synthesis of (+)-thienamycin was reported by researchers at Merck in 1980. A key step in their approach was an intramolecular rhodium-catalyzed carbenoid N-H insertion to construct the bicyclic carbapenem core.

Experimental Protocol: Key Steps in a Formal Total Synthesis of Thienamycin

This protocol outlines key transformations in a representative formal synthesis of a thienamycin precursor.

A. Asymmetric Reduction to Establish Side-Chain Stereochemistry

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the starting keto-ester in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Reagent Preparation: In a separate flask, prepare a solution of sodium borohydride and D-tartaric acid in a suitable solvent.

-

Reduction: Slowly add the chiral reducing agent solution to the keto-ester solution while maintaining the temperature at -78 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting alcohol by flash column chromatography on silica gel.

B. β-Lactam Ring Formation

-

Mesylation: Dissolve the alcohol from the previous step in anhydrous dichloromethane and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride dropwise.

-

Cyclization: After completion of the mesylation, add potassium carbonate and a phase-transfer catalyst. Heat the reaction mixture to reflux.

-

Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-lactam.

-

Purification: Purify the β-lactam by recrystallization or column chromatography.

Development of Clinically Useful Carbapenems

Imipenem: A Stable Thienamycin Derivative

To overcome the instability of thienamycin, a more stable derivative, imipenem (N-formimidoyl thienamycin), was synthesized.[5] The formimidoyl group protects the primary amine of the side chain, preventing the intermolecular reaction that leads to degradation.[5]

Experimental Protocol: Synthesis of Imipenem from Thienamycin

This protocol describes the N-formimidoylation of thienamycin.

Materials:

-

Thienamycin

-

Benzyl formimidate hydrochloride

-

Sodium hydroxide solution (e.g., 1N)

-

Water

-

Organic solvent (e.g., tetrahydrofuran)

-

Appropriate purification media (e.g., for chromatography or crystallization)

Procedure:

-

Dissolution: Dissolve thienamycin in a mixture of water and an organic solvent at a low temperature (e.g., 0-5 °C).

-

pH Adjustment: Adjust the pH of the solution to approximately 8.5 with a sodium hydroxide solution.

-

Formimidoylation: Add a solution of benzyl formimidate hydrochloride to the thienamycin solution while maintaining the pH and temperature.

-

Reaction Monitoring: Monitor the reaction by high-performance liquid chromatography (HPLC).

-

Isolation and Purification: Once the reaction is complete, purify imipenem by chromatography or by crystallization from a suitable solvent system.

Cilastatin: The Dehydropeptidase-I Inhibitor

A new challenge arose with imipenem: it was found to be rapidly hydrolyzed in the kidneys by a renal brush-border enzyme called dehydropeptidase-I (DHP-I).[2][5] This led to low urinary concentrations of the active antibiotic. To address this, a specific inhibitor of DHP-I, cilastatin, was developed.[2] Co-administration of imipenem with cilastatin in a 1:1 ratio prevents the renal degradation of imipenem, ensuring therapeutic concentrations in the urine.[2] Cilastatin also mitigates the potential for renal toxicity associated with high doses of imipenem alone.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Formal synthesis of Thienamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thienamycin, a new beta-lactam antibiotic. I. Discovery, taxonomy, isolation and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An enantioselective formal synthesis of thienamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

Merocil (Meropenem): A Preclinical Pharmacodynamic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacodynamics of Merocil (meropenem), a broad-spectrum carbapenem antibiotic. The information presented herein is intended to support research and development efforts by providing a consolidated resource on meropenem's mechanism of action, in vitro activity, and in vivo efficacy in relevant preclinical models.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Meropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This process is critical for maintaining the structural integrity of the bacterium, protecting it from osmotic stress. The primary molecular targets of meropenem are a group of enzymes known as penicillin-binding proteins (PBPs).[2][3]

Meropenem, a β-lactam antibiotic, mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural similarity allows it to bind to the active site of PBPs, leading to the acylation and subsequent inactivation of these enzymes. The inhibition of PBP-mediated transpeptidation prevents the cross-linking of peptidoglycan chains, thereby compromising the integrity of the cell wall and leading to bacterial lysis and death.[2]

Signaling Pathway: Peptidoglycan Synthesis and Meropenem Inhibition

The following diagram illustrates the key stages of peptidoglycan synthesis and the point of intervention by meropenem.

In Vitro Pharmacodynamics

The in vitro activity of meropenem has been extensively evaluated against a broad range of bacterial pathogens. Key pharmacodynamic parameters include the Minimum Inhibitory Concentration (MIC) and time-kill kinetics.

Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] Meropenem generally exhibits potent activity against a wide variety of Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Meropenem Against Key Bacterial Pathogens

| Bacterial Species | Number of Isolates | Meropenem MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) |

| Escherichia coli | 330 | - | ≤0.78 |

| Klebsiella pneumoniae | - | - | - |

| Pseudomonas aeruginosa | - | - | 0.78 |

| Staphylococcus aureus (methicillin-susceptible) | - | - | - |

| Streptococcus pneumoniae | - | - | - |

| Enterococcus faecalis | - | - | - |

Note: Data compiled from multiple sources. "-" indicates data not consistently reported across studies.

Time-Kill Curve Assays

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Studies have shown that meropenem exhibits concentration-dependent killing.

Table 2: Summary of Meropenem Time-Kill Assay Findings

| Organism | Meropenem Concentration | Observation |

| Pseudomonas aeruginosa | ≥4 x MIC | Significant (>2 log) reduction in bacterial burden at 24 hours. |

| Pseudomonas aeruginosa | 0.25x and 1x MIC | Regrowth observed between 12 and 24 hours. |

Experimental Protocols

This protocol outlines a standard broth microdilution method for determining the MIC of meropenem.

Detailed Steps:

-

Bacterial Isolate Preparation: Streak a fresh culture of the test organism on an appropriate agar plate and incubate overnight.

-

Inoculum Preparation: Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

-

Drug Dilution: Prepare serial two-fold dilutions of meropenem in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the inoculated plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is recorded as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

This protocol describes a method for assessing the rate of bacterial killing by meropenem over time.

Detailed Steps:

-

Inoculum Preparation: Grow the test organism in CAMHB to the logarithmic phase of growth.

-

Drug Exposure: Dilute the bacterial culture to a standardized starting density (e.g., 1 x 10⁶ CFU/mL) in fresh CAMHB containing various concentrations of meropenem (e.g., 0.25x, 1x, 4x, 16x MIC).[6] A growth control without the antibiotic is included.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate onto appropriate agar plates.

-

Incubation and Enumeration: Incubate the plates overnight and count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

-

Data Analysis: Plot the logarithm of CFU/mL against time for each meropenem concentration to generate the time-kill curves.

In Vivo Pharmacodynamics

Preclinical animal models are essential for evaluating the efficacy of antimicrobial agents in a physiological context. Murine models of infection are commonly used to assess the in vivo activity of meropenem.

Murine Sepsis Model

The murine sepsis model is a widely used preclinical model to evaluate the efficacy of antibiotics in a systemic infection.

Table 3: Efficacy of Meropenem in a Murine Sepsis Model

| Pathogen | Meropenem Dosing Regimen | Efficacy Endpoint | Outcome |

| Pseudomonas aeruginosa ATCC 9027 | 75 mg/kg/q6h (40% fT>MIC) | 7-day survival | Improved survival compared to control |

| Pseudomonas aeruginosa ATCC 9027 | 75 mg/kg/q2.4h (100% fT>MIC) | 7-day survival | Further improved survival |

| Pseudomonas aeruginosa ATCC 9027 | 75 mg/kg/q2h (100% fT>4xMIC) | 7-day survival | Highest survival rate |

fT>MIC: Percentage of the dosing interval that the free drug concentration remains above the MIC.

Experimental Protocols

This protocol outlines a common method for inducing sepsis in mice to test antibiotic efficacy.

Detailed Steps:

-

Animal Model: Use a standardized strain of mice (e.g., C57BL/6).

-

Induction of Neutropenia (Optional but common for severe infection models): Administer cyclophosphamide intraperitoneally to render the mice transiently neutropenic.[7]

-

Infection: Prepare a standardized inoculum of the challenge organism (e.g., Pseudomonas aeruginosa) and inject it intraperitoneally into the mice.[7]

-

Treatment: At a predetermined time post-infection (e.g., 2 hours), administer meropenem via a relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.[7] A control group receives a vehicle control.

-

Monitoring: Observe the animals regularly for signs of illness and record survival over a defined period (e.g., 7 days).

-

Outcome Assessment: The primary outcome is typically survival. Secondary outcomes can include the determination of bacterial load in blood and/or organs at a specific time point.

Conclusion

This technical guide has summarized the key preclinical pharmacodynamic properties of this compound (meropenem). Its potent in vitro activity, driven by the inhibition of bacterial cell wall synthesis, translates to significant efficacy in in vivo models of infection. The provided experimental protocols and data tables offer a valuable resource for researchers and drug development professionals working with this important antibiotic. The detailed understanding of meropenem's pharmacodynamics is crucial for optimizing its use and for the development of future antibacterial agents.

References

- 1. hereditybio.in [hereditybio.in]

- 2. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. liofilchem.net [liofilchem.net]

- 6. Modelling time-kill studies to discern the pharmacodynamics of meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptidoglycan Recycling Promotes Outer Membrane Integrity and Carbapenem Tolerance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Clinical Investigations of Meropenem

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meropenem, a broad-spectrum antibiotic of the carbapenem class, emerged from initial clinical investigations as a potent and well-tolerated agent for treating a wide array of serious bacterial infections. Patented in 1983 and approved for medical use in the United States in 1996, its development addressed the need for a carbapenem with a similar spectrum to imipenem but with greater stability to human renal dehydropeptidase-I (DHP-I) and a lower potential for central nervous system (CNS) toxicity.[1][2] This guide provides a detailed overview of the foundational studies that characterized its mechanism of action, antimicrobial activity, pharmacokinetics, clinical efficacy, and safety profile, establishing its role in the antibiotic armamentarium.

Mechanism of Action

Meropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for bacterial integrity.[3][4] Its primary molecular targets are high-molecular-weight penicillin-binding proteins (PBPs).[3]

-

PBP Inhibition : Meropenem binds to and inactivates essential PBPs, particularly PBP 2 and PBP 3.[3] This action blocks the final transpeptidation step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[5]

-

Cell Lysis : The disruption of cell wall maintenance and synthesis leads to cell weakening and eventual lysis due to high internal osmotic pressure.[3][5]

-

β-Lactamase Stability : A key structural feature of meropenem is the presence of a 1-beta-methyl group, which confers high resistance to hydrolysis by most serine β-lactamases, including penicillinases and cephalosporinases, that are produced by many bacteria.[1][3] This stability allows it to be effective against many bacterial strains that are resistant to other β-lactam antibiotics.[1]

-

DHP-I Stability : Unlike the first-generation carbapenem, imipenem, meropenem is stable against degradation by the human renal enzyme dehydropeptidase-1. This means it can be administered without a DHP-I inhibitor like cilastatin.[1][2]

In Vitro Antimicrobial Activity

Initial in vitro studies established meropenem's ultra-broad spectrum of activity against a vast range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[2]

Spectrum of Activity

-

Gram-Negative Bacteria : Meropenem demonstrated potent activity against Enterobacteriaceae, Pseudomonas aeruginosa, and Haemophilus influenzae. Notably, it was often four to 64-fold more active than imipenem against these pathogens.[6][7] It also showed effectiveness against strains resistant to third-generation cephalosporins.[6][8]

-

Gram-Positive Bacteria : While highly active, imipenem was generally four to eight-fold more potent than meropenem against Gram-positive species like methicillin-susceptible staphylococci and enterococci.[6][9]

-

Anaerobic Bacteria : Meropenem showed excellent activity against a wide range of anaerobic bacteria, with resistance being a rare occurrence in early studies.[6][9]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC90 values (the concentration required to inhibit 90% of isolates) from early comparative studies.

| Organism | Meropenem (mg/L) | Imipenem (mg/L) | Ceftazidime (mg/L) |

| Escherichia coli | ≤0.06 - 0.12 | 0.25 - 0.5 | 0.25 - 1 |

| Klebsiella pneumoniae | 0.06 - 0.12 | 0.25 - 0.5 | 0.25 - 2 |

| Enterobacter cloacae | 0.12 - 0.5 | 0.5 - 2 | 1 - >128 |

| Serratia marcescens | 0.25 - 0.5 | 1 - 2 | 1 - 4 |

| Pseudomonas aeruginosa | 0.5 - 2 | 2 - 8 | 2 - 16 |

| Staphylococcus aureus (MSSA) | 0.12 - 0.5 | 0.03 - 0.06 | 4 - 8 |

| Streptococcus pneumoniae | ≤0.06 - 0.25 | ≤0.015 - 0.03 | 0.03 - 0.5 |

| Bacteroides fragilis group | 0.25 - 1 | 0.12 - 0.5 | 32 - >128 |

Data compiled from multiple sources reflecting early in vitro studies.[2][6][7][8][9]

Pharmacokinetics

Early pharmacokinetic studies in healthy volunteers and patients revealed a predictable and linear profile.[2]

Key Pharmacokinetic Parameters

Following intravenous administration, meropenem's pharmacokinetics are characterized by a low protein binding and primary elimination through the kidneys.

| Parameter | Value (Adults with Normal Renal Function) |

| Elimination Half-life (t½) | ~1 hour[2][5] |

| Volume of Distribution (Vdss) | ~0.43 L/kg[10] |

| Plasma Protein Binding | ~2%[5] |

| Total Clearance (CL) | ~5.63 ml/min/kg[10] |

| Primary Route of Elimination | Renal (primarily unchanged drug)[5][10] |

| Urinary Recovery | ~55% of the dose as unchanged drug[10] |

Note: Pharmacokinetic parameters can vary based on age and renal function.[5][11][12]

Preclinical and Clinical Development Workflow

The development of meropenem followed a structured path from laboratory studies to extensive clinical trials to establish its safety and efficacy.

References

- 1. Meropenem - Wikipedia [en.wikipedia.org]

- 2. Meropenem: evaluation of a new generation carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Meropenem? [synapse.patsnap.com]

- 4. urology-textbook.com [urology-textbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. A review of the in vitro activity of meropenem and comparative antimicrobial agents tested against 30,254 aerobic and anaerobic pathogens isolated world wide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo antibacterial activities of meropenem, a new carbapenem antibiotic. | Semantic Scholar [semanticscholar.org]

- 8. A comparative study of the in vitro activity of meropenem and representatives of the major classes of broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-vitro studies of meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sequential, single-dose pharmacokinetic evaluation of meropenem in hospitalized infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of Merocil (Meropenem)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Merocil, a brand name for the broad-spectrum carbapenem antibiotic meropenem. Understanding the stability profile of meropenem is critical for its formulation, storage, and clinical administration to ensure optimal efficacy and safety. This document details the intrinsic stability of meropenem under various stress conditions, outlines its degradation products, and provides detailed experimental protocols for its analysis.

Core Stability Profile of Meropenem

Meropenem is inherently unstable in aqueous solutions, with its degradation being significantly influenced by factors such as pH, temperature, and the presence of other substances in the formulation. The primary cause of its degradation is the hydrolysis of the β-lactam ring, a characteristic vulnerability of this class of antibiotics.

Influence of pH

The stability of meropenem is highly pH-dependent. The optimal pH range for meropenem stability is reported to be between 6.0 and 6.5. Outside of this range, both acidic and alkaline conditions accelerate the degradation process, primarily through hydrolysis of the β-lactam ring.

Temperature Effects

Elevated temperatures significantly increase the rate of meropenem degradation.[1][2] The decomposition in both powder form and reconstituted solutions follows first-order kinetics, with the rate of degradation increasing at higher temperatures.[1] Therefore, proper storage at controlled room temperature or under refrigeration is crucial to maintain its potency.

Concentration Dependence

The stability of meropenem in solution can also be concentration-dependent. Higher concentrations of meropenem may lead to increased degradation rates. This is attributed to intermolecular reactions, such as dimerization, where one molecule of meropenem can catalyze the degradation of another.

Photostability

Forced degradation studies indicate that meropenem is susceptible to degradation upon exposure to light. Photolytic degradation can lead to the formation of various degradation products, necessitating protection from light during storage and administration.

Degradation Pathways of Meropenem

Meropenem degrades through several pathways, including hydrolysis, oxidation, thermal degradation, and dimerization. These pathways lead to the formation of various degradation products, which may lack antibacterial activity and potentially have different toxicological profiles.

Hydrolytic Degradation

The most significant degradation pathway for meropenem is the hydrolysis of the amide bond within the β-lactam ring. This results in the formation of an open-ring metabolite (ORM), which is microbiologically inactive.[3][4] This reaction is catalyzed by both acidic and alkaline conditions.

Oxidative Degradation

Under oxidative stress, typically induced by agents like hydrogen peroxide, meropenem can undergo degradation to form products such as a decarboxylated derivative and an N-oxide.

Thermal Degradation

Exposure to high temperatures can lead to a complex series of reactions resulting in the formation of a pyrrolic derivative.[5] This involves modifications to both the β-lactam ring and the side chain of the meropenem molecule.

Dimerization

Under conditions of high humidity or in concentrated solutions, meropenem can undergo dimerization. This involves an intermolecular reaction between two meropenem molecules. The resulting dimer is a significant impurity found in degraded samples.

Below is a diagram illustrating the primary degradation pathways of meropenem.

Caption: Primary degradation pathways of meropenem under various stress conditions.

Quantitative Stability Data

The following tables summarize the stability of meropenem under various conditions as reported in the literature.

Table 1: Stability of Meropenem in Different Intravenous Fluids

| IV Fluid | Concentration (mg/mL) | Temperature (°C) | Time (hours) | Remaining (%) |

| 0.9% NaCl | 1 - 20 | 25 | 8 | >90% |

| 0.9% NaCl | 40 | 25 | 4 | >90% |

| 5% Dextrose | 1 - 20 | 25 | 2 | >90% |

| 5% Dextrose | 40 | 25 | 1 | >90% |

| 0.9% NaCl | 20 | 22 | 7.4 | 90% |

| 0.9% NaCl | 20 | 33 | 5.7 | 90% |

Table 2: Stability of Meropenem Under Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | Degradation (%) | Major Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 25 | Significant | Open-Ring Metabolite |

| Base Hydrolysis | 0.1 M NaOH | 2 hours | 25 | Significant | Open-Ring Metabolite |

| Oxidation | 3% H₂O₂ | 24 hours | 25 | Significant | Decarboxylated and N-Oxide Products |

| Thermal | Dry Heat | 48 hours | 70 | Significant | Pyrrolic Derivative |

| Photolytic | UV Light (254 nm) | 24 hours | 25 | Moderate | Various Photodegradants |

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of meropenem and its degradation products using a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to develop and validate a stability-indicating analytical method.

4.1.1. General Sample Preparation

Prepare a stock solution of meropenem in a suitable solvent (e.g., water for injection) at a concentration of 1 mg/mL.

4.1.2. Acid and Base Hydrolysis

-

Acid Hydrolysis: Mix equal volumes of the meropenem stock solution with 0.1 M hydrochloric acid. Keep the solution at room temperature for up to 24 hours, with samples taken at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

Base Hydrolysis: Mix equal volumes of the meropenem stock solution with 0.1 M sodium hydroxide. Keep the solution at room temperature for up to 2 hours, with samples taken at appropriate time intervals (e.g., 0, 0.5, 1, 2 hours). Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

4.1.3. Oxidative Degradation

Mix equal volumes of the meropenem stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for up to 24 hours, protected from light, with samples taken at appropriate time intervals.

4.1.4. Thermal Degradation

-

Solution: Place the meropenem stock solution in a temperature-controlled oven at 70°C for up to 48 hours. Take samples at appropriate time intervals.

-

Solid State: Place meropenem powder in a temperature-controlled oven at 70°C for up to 48 hours. At each time point, dissolve a weighed amount of the powder in a suitable solvent for analysis.

4.1.5. Photolytic Degradation

Expose the meropenem stock solution to a UV lamp at 254 nm and a cool white fluorescent lamp in a photostability chamber for up to 24 hours. A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

The following diagram outlines the general workflow for forced degradation studies.

Caption: Workflow for conducting forced degradation studies on meropenem.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying meropenem from its degradation products.

4.2.1. Chromatographic Conditions

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A mixture of phosphate buffer (pH 3.0-6.5) and acetonitrile. The exact ratio should be optimized to achieve good separation. A common starting point is a gradient elution.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 298 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

4.2.2. Preparation of Solutions

-

Standard Solution: Accurately weigh and dissolve meropenem reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Sample Solution: Dilute the samples from the forced degradation studies with the mobile phase to a suitable concentration for analysis.

4.2.3. Method Validation

The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is of utmost importance to ensure that the peaks of the degradation products are well-resolved from the main meropenem peak.

Conclusion

Meropenem is a potent broad-spectrum antibiotic that is susceptible to degradation through various pathways, with hydrolysis of the β-lactam ring being the most prominent. Its stability is significantly influenced by pH, temperature, and light. This technical guide provides a foundational understanding of the stability and degradation of meropenem, which is essential for the development of stable formulations, establishment of appropriate storage conditions, and ensuring the safe and effective clinical use of this compound. The provided experimental protocols serve as a starting point for researchers and drug development professionals in their work with this important antibiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Non-Enzymatic Degradation of Meropenem—Insights from the Bottle to the Body - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermal and alkaline stability of meropenem: degradation products and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Basis for Merocil's Bactericidal Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the molecular mechanisms underlying the bactericidal activity of Merocil, a novel synthetic antibacterial agent. This compound exhibits potent, broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. The core of its bactericidal action lies in the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its high efficacy and a reduced potential for the development of resistance. This guide details the molecular interactions, summarizes key quantitative data, outlines experimental protocols for mechanism-of-action studies, and visualizes the pathways and workflows involved.

Introduction

Bacterial resistance to existing antibiotic classes represents a critical and growing threat to global health. The development of new antibacterial agents with novel mechanisms of action is therefore a key priority in infectious disease research. This compound has emerged as a promising candidate, demonstrating rapid bactericidal effects against a wide array of clinically relevant pathogens. This whitepaper elucidates the molecular basis of this compound's activity to support further research and development.

Mechanism of Action: Dual Inhibition of Type II Topoisomerases

This compound's primary bactericidal activity stems from its potent inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase (GyrA/GyrB): This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and for relieving torsional stress. In Gram-negative bacteria, DNA gyrase is the primary target.

-

Topoisomerase IV (ParC/ParE): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, enabling their segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the primary target.

This compound binds to the complex formed between these enzymes and bacterial DNA. This binding stabilizes the transient, double-stranded DNA breaks created by the enzymes, forming a ternary this compound-enzyme-DNA complex. The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome, triggering the SOS response and ultimately culminating in rapid cell death.

Caption: Molecular mechanism of this compound's bactericidal action.

Quantitative Data Summary

The efficacy of this compound has been quantified through in vitro susceptibility testing and enzyme inhibition assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Bacterial Strains

| Bacterial Species | Strain ID | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-Positive | 0.015 | 0.25 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-Positive | 0.25 | >32 |

| Streptococcus pneumoniae | ATCC 49619 | Gram-Positive | 0.03 | 1 |

| Escherichia coli | ATCC 25922 | Gram-Negative | 0.008 | 0.015 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-Negative | 0.5 | 0.5 |

| Klebsiella pneumoniae | ATCC 700603 | Gram-Negative (ESBL) | 0.12 | >32 |

Table 2: Enzymatic Inhibition Constants (IC₅₀) for this compound

| Enzyme Source | Target Enzyme | This compound IC₅₀ (µM) | Ciprofloxacin IC₅₀ (µM) |

| Escherichia coli | DNA Gyrase | 0.05 | 0.1 |

| Escherichia coli | Topoisomerase IV | 0.2 | 0.8 |

| Staphylococcus aureus | DNA Gyrase | 0.4 | 1.5 |

| Staphylococcus aureus | Topoisomerase IV | 0.02 | 0.3 |

Detailed Experimental Protocols

The following protocols are central to elucidating the mechanism of action of this compound.

4.1. Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standard broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC determination via broth microdilution.

-

Preparation: A 96-well microtiter plate is used. This compound is serially diluted (2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) across 10 columns, leaving two columns for positive (no drug) and negative (no bacteria) controls.

-

Inoculation: A standardized bacterial inoculum, adjusted to a 0.5 McFarland standard, is diluted and added to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated under ambient conditions at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

4.2. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase enzyme, ATP, and reaction buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without any inhibitor is included.

-

Incubation: The reaction is incubated at 37°C for 1 hour to allow the supercoiling reaction to proceed.

-

Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Analysis by Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel. The supercoiled and relaxed forms of the plasmid DNA migrate at different rates. Inhibition is quantified by measuring the decrease in the supercoiled DNA band intensity using densitometry. The IC₅₀ value is calculated as the concentration of this compound required to reduce enzyme activity by 50%.

Caption: Experimental workflow for the DNA gyrase supercoiling assay.

4.3. Topoisomerase IV Decatenation Assay

This assay is analogous to the gyrase assay but measures the inhibition of the decatenation of kinetoplast DNA (kDNA), a large network of interlocked DNA circles.

-

Reaction Mixture: A reaction is set up containing kDNA, Topoisomerase IV enzyme, ATP, and the appropriate reaction buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added.

-

Incubation: The mixture is incubated at 37°C for 30 minutes.

-

Analysis: The reaction is stopped and analyzed by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the large kDNA network remains in the well. Inhibition is measured by the reduction in released minicircles. The IC₅₀ is calculated accordingly.

Conclusion

The bactericidal activity of this compound is unequivocally linked to its potent, dual inhibition of bacterial DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA cleavage complexes, this compound induces catastrophic levels of double-stranded DNA breaks, leading to rapid cell death. Its balanced activity against both primary targets in Gram-negative and Gram-positive bacteria, respectively, underscores its potential as a broad-spectrum antibacterial agent. The low MIC values against resistant strains, such as MRSA and ESBL-producing K. pneumoniae, highlight its promise for treating challenging infections. Further studies should focus on its in vivo efficacy, pharmacokinetic/pharmacodynamic properties, and a more detailed investigation of resistance development potential.

Early Mechanisms of Meropenem Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meropenem, a broad-spectrum carbapenem antibiotic, was introduced in the late 1980s and quickly became a critical last-resort treatment for severe bacterial infections. However, the emergence of resistance mechanisms threatened its efficacy. This technical guide provides an in-depth overview of the core mechanisms of meropenem resistance identified in early research, primarily focusing on the period from the late 1980s to the early 2000s. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed look at the foundational discoveries, experimental methodologies, and quantitative data that have shaped our understanding of this critical area of antibiotic resistance.

Core Resistance Mechanisms

Early research identified three primary mechanisms by which bacteria, particularly Gram-negative pathogens like Pseudomonas aeruginosa and Gram-positive bacteria such as Streptococcus pneumoniae, develop resistance to meropenem:

-

Enzymatic Degradation: The production of β-lactamase enzymes, specifically carbapenemases, that can hydrolyze the β-lactam ring of meropenem, rendering it inactive.

-

Altered Drug Entry and Efflux: Modifications to the bacterial outer membrane that either reduce the influx of meropenem into the cell or actively pump it out. This is predominantly achieved through the loss or downregulation of porin channels and the overexpression of multidrug efflux pumps.

-

Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of meropenem, which reduce the binding affinity of the drug.

These mechanisms can act individually or in concert to produce varying levels of meropenem resistance. The interplay between these mechanisms is a key factor in the evolution of high-level resistance.

Enzymatic Degradation: The Rise of Metallo-β-Lactamases

The most significant enzymatic threat to meropenem's activity identified in early studies was the emergence of metallo-β-lactamases (MBLs). These enzymes utilize zinc ions in their active site to hydrolyze a broad spectrum of β-lactams, including carbapenems.[1] The first mobile MBL, IMP-1, was discovered in Japan in the early 1990s, followed by the VIM series in Europe.[2][3]

Quantitative Data: Meropenem MICs in MBL-Producing Isolates

The production of MBLs often leads to a significant increase in the Minimum Inhibitory Concentration (MIC) of meropenem.

| Isolate / Strain | Resistance Mechanism | Meropenem MIC (µg/mL) | Imipenem MIC (µg/mL) | Reference |

| P. aeruginosa GN17203 | IMP-1 MBL | >128 | 50 | [2] |

| Serratia marcescens Tn9106 | IMP-1 MBL | >128 | >128 | [2] |

Experimental Protocol: Spectrophotometric β-Lactamase Hydrolysis Assay

This protocol is a representative method used in early research to determine the hydrolytic activity of β-lactamases against meropenem.

Objective: To measure the rate of meropenem hydrolysis by a purified β-lactamase or a crude cell extract.

Principle: The hydrolysis of the β-lactam ring of meropenem leads to a change in its ultraviolet (UV) absorbance. This change can be monitored over time using a spectrophotometer to determine the rate of the enzymatic reaction.

Materials:

-

UV-visible spectrophotometer

-

Quartz cuvettes

-

Meropenem powder

-

Purified enzyme or bacterial cell lysate

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Micropipettes and tips

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of meropenem (e.g., 1 mg/mL) in the appropriate buffer. The final concentration used in the assay will depend on the enzyme's kinetic properties (Km).

-

Prepare the enzyme solution (purified or crude lysate) in the same buffer.

-

-

Assay Setup:

-

Equilibrate the spectrophotometer to the desired temperature (e.g., 30°C).

-

Set the spectrophotometer to the wavelength of maximum absorbance for meropenem (typically around 297 nm).

-

In a quartz cuvette, add the phosphate buffer and the meropenem solution to achieve the desired final concentration.

-

-

Initiation of Reaction and Measurement:

-

Start the reaction by adding a small volume of the enzyme solution to the cuvette.

-

Immediately start recording the decrease in absorbance at 297 nm over time.

-

Continue recording for a period during which the reaction rate is linear.

-

-

Calculation of Activity:

-

Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

-

Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of meropenem.

-

Altered Drug Entry and Efflux in Pseudomonas aeruginosa

Early research extensively documented the role of porin loss and efflux pump overexpression in meropenem resistance in P. aeruginosa.

Porin Loss: The OprD Channel

The OprD porin is the primary channel for the entry of carbapenems into the periplasmic space of P. aeruginosa.[4] Early studies demonstrated that the loss or downregulation of OprD expression is a common mechanism of resistance to imipenem and, to a lesser extent, meropenem.[5][6]

Quantitative Data: Effect of OprD Loss and Efflux on Meropenem MICs

| Strain | Genotype / Phenotype | Meropenem MIC (µg/mL) | Imipenem MIC (µg/mL) | Reference |

| Wild-Type | OprD+, MexAB-OprM+ | 0.5 | 2 | [7] |

| Mutant | OprD- | 2 | 8 | [7] |

| Mutant | OprD+, MexAB-OprM overexpressed | 4 | 2 | [7] |

| Mutant | OprD-, MexAB-OprM overexpressed | 16 | 8 | [7] |

Experimental Protocol: SDS-PAGE Analysis of Outer Membrane Proteins (OMPs)

This protocol outlines the methodology used to visualize the presence or absence of the OprD porin in P. aeruginosa.

Objective: To analyze the outer membrane protein profiles of P. aeruginosa strains to detect the loss of OprD.

Principle: OMPs are extracted from bacterial cells and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The resulting protein bands are visualized by staining, allowing for the comparison of OMP profiles between different strains.

Materials:

-

Bacterial cultures (P. aeruginosa test and control strains)

-

Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)